molecular formula C26H28N4O5 B10870342 methyl [(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10870342
M. Wt: 476.5 g/mol
InChI Key: OYMVOBXWGZROPM-UHFFFAOYSA-N
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Description

Methyl [(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a useful research compound. Its molecular formula is C26H28N4O5 and its molecular weight is 476.5 g/mol. The purity is usually 95%.
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Biological Activity

Methyl [(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, while also considering its molecular structure and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular Formula C24_{24}H26_{26}N4_{4}O3_{3}
Molecular Weight 418.5 g/mol
CAS Number 884412-61-7

The structure includes a pyrazole ring linked to an indole moiety, which is known for its diverse biological activities. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes.

In a comparative analysis, a related pyrazole compound demonstrated an IC50 value of 0.52 μM against COX-II, suggesting that this compound may exhibit comparable or enhanced efficacy due to structural similarities .

Anticancer Activity

The compound's potential anticancer activity has been explored through various in vitro studies. Indole derivatives are noted for their ability to induce apoptosis in cancer cells. For example, this compound was evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation.

A study found that compounds with similar structures could inhibit tumor growth through modulation of signaling pathways associated with cell cycle regulation and apoptosis .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds containing indole and pyrazole moieties have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study 1: Inhibition of COX Enzymes

In a study focusing on the anti-inflammatory effects of pyrazole derivatives, methyl [(4Z)-...acetate was tested alongside other compounds for COX-I and COX-II inhibition. Results indicated that the compound exhibited selective inhibition of COX-II with minimal ulcerogenic effects compared to traditional NSAIDs like Celecoxib .

Case Study 2: Antitumor Activity

Another investigation assessed the cytotoxic effects of methyl [(4Z)-...acetate on human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, indicating potential as an anticancer agent .

Properties

Molecular Formula

C26H28N4O5

Molecular Weight

476.5 g/mol

IUPAC Name

methyl 2-[4-[N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C26H28N4O5/c1-16(27-12-11-17-15-28-22-10-9-20(34-3)13-21(17)22)25-23(14-24(31)35-4)29-30(26(25)32)18-5-7-19(33-2)8-6-18/h5-10,13,15,28-29H,11-12,14H2,1-4H3

InChI Key

OYMVOBXWGZROPM-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CNC2=C1C=C(C=C2)OC)C3=C(NN(C3=O)C4=CC=C(C=C4)OC)CC(=O)OC

Origin of Product

United States

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